Cas no 946366-48-9 (2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

2-4-(3-クロロベンゼンスルホニル)ピペラジン-1-イル-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンは、高度に特異的な分子構造を有するピリミジン誘導体です。3-クロロベンゼンスルホニル基と4-メチルピペラジン基を有する二重修飾により、優れた生体利用能と標的選択性を示します。特に、タンパク質キナーゼ阻害活性に注目されており、医薬品開発における中間体としての有用性が期待されています。分子内のスルホンアミド結合が安定性を向上させ、代謝耐性を有する点が特徴です。また、ピペラジン環の立体配置が受容体との親和性を最適化し、薬理活性の向上に寄与しています。

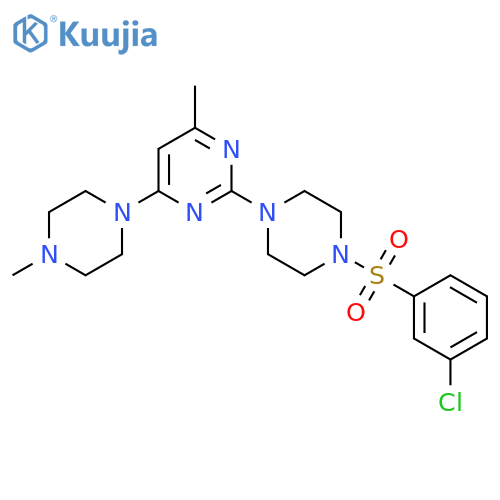

946366-48-9 structure

商品名:2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- 2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- AKOS021642882

- 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- F2076-0509

- 946366-48-9

- 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

-

- インチ: 1S/C20H27ClN6O2S/c1-16-14-19(25-8-6-24(2)7-9-25)23-20(22-16)26-10-12-27(13-11-26)30(28,29)18-5-3-4-17(21)15-18/h3-5,14-15H,6-13H2,1-2H3

- InChIKey: NGXZDQZFUCTZNL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)S(N1CCN(C2N=C(C)C=C(N=2)N2CCN(C)CC2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 450.1604730g/mol

- どういたいしつりょう: 450.1604730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 661

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 81.3Ų

2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2076-0509-2mg |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-4mg |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-1mg |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-2μmol |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-5μmol |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-3mg |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2076-0509-5mg |

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

946366-48-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

946366-48-9 (2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬